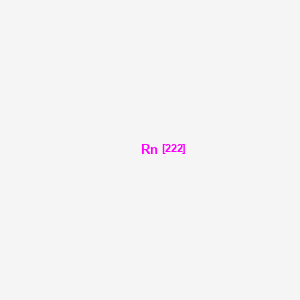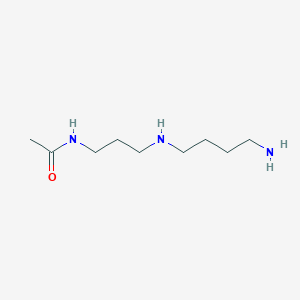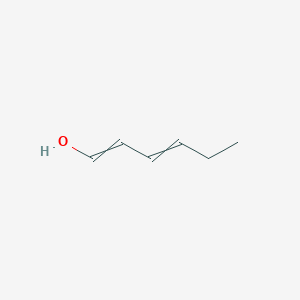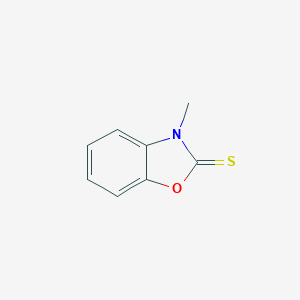
Pentacarbonylchlororhenium
Vue d'ensemble
Description
Pentacarbonylchlororhenium is a metal carbonyl complex with the chemical formula Re(CO)₅Cl. It is a white to tan powder or crystalline substance that is extensively used in organometallic chemistry and catalysis research. This compound is known for its ability to act as a catalyst or catalyst precursor in various chemical transformations, including olefin metathesis, which is essential for forming carbon-carbon double bonds in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pentacarbonylchlororhenium can be synthesized through the reaction of rhenium pentacarbonyl with chlorine gas. The reaction typically occurs under controlled conditions to ensure the formation of the desired product:
Re(CO)₅+Cl₂→Re(CO)₅Cl+CO
Industrial Production Methods: Industrial production of this compound(I) involves similar synthetic routes but on a larger scale. The process requires precise control of temperature, pressure, and reactant concentrations to achieve high yields and purity. The compound is then purified through recrystallization or other suitable methods .
Analyse Des Réactions Chimiques
Types of Reactions: Pentacarbonylchlororhenium undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligand can be substituted with other ligands such as phosphines, amines, or other halides.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the rhenium center undergoes changes in oxidation state.
Coordination Reactions: It can form complexes with other metal centers or organic ligands.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine), amines, and halides. These reactions often occur under mild conditions with the addition of the desired ligand.
Oxidation and Reduction Reactions: Reagents such as hydrogen gas, carbon monoxide, or other reducing agents can be used to alter the oxidation state of rhenium.
Coordination Reactions: These reactions typically involve the addition of ligands or metal centers under controlled conditions to form stable complexes.
Major Products Formed:
Substitution Products: Complexes with different ligands replacing the chloride ligand.
Redox Products: Compounds with rhenium in different oxidation states.
Coordination Complexes: Mixed-valence compounds and other coordination complexes.
Applications De Recherche Scientifique
Pentacarbonylchlororhenium has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including olefin metathesis and hydroformylation. It also serves as a precursor for other rhenium carbonyl complexes.
Biology: The compound has been studied for its potential in activating small molecules such as hydrogen and carbon monoxide, which are critical in biological processes.
Medicine: Research has explored its use in developing imaging probes for bimodal SPECT and optical imaging, as well as its potential in cancer stem cell therapy.
Mécanisme D'action
The mechanism of action of pentacarbonylchlororhenium(I) involves its ability to act as a catalyst or catalyst precursor in various chemical transformations. The compound can activate small molecules, facilitating reactions such as olefin metathesis and hydroformylation. The rhenium center in the compound can undergo changes in oxidation state, allowing it to participate in redox reactions and form stable complexes with other ligands .
Comparaison Avec Des Composés Similaires
Bromopentacarbonylrhenium(I): Similar to pentacarbonylchlororhenium(I) but with a bromide ligand instead of chloride.
Dirhenium decacarbonyl: A compound with two rhenium centers and ten carbonyl ligands.
Rhenium(III) chloride: A rhenium compound with three chloride ligands and no carbonyl groups.
Uniqueness: this compound is unique due to its specific combination of a rhenium center with five carbonyl ligands and one chloride ligand. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile catalyst in organic synthesis. Its ability to form stable complexes with various ligands and metal centers further enhances its utility in scientific research and industrial applications .
Propriétés
IUPAC Name |
carbon monoxide;chlororhenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5CO.ClH.Re/c5*1-2;;/h;;;;;1H;/q;;;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUUAHKBIXPQAP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].Cl[Re] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5ClO5Re | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161512 | |
| Record name | Pentacarbonylchlororhenium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14099-01-5 | |
| Record name | Pentacarbonylchlororhenium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14099-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentacarbonylchlororhenium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentacarbonylchlororhenium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.484 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the structure of Rhenium pentacarbonyl chloride and are there any notable structural features?
A1: Rhenium pentacarbonyl chloride (Re(CO)5Cl) is a discrete monomeric unit with a central Rhenium atom bonded to five carbonyl ligands and one chlorine atom. While the molecule possesses required mirror symmetry, it exhibits non-crystallographic 4mm symmetry. [] The crystal structure itself belongs to the orthorhombic Pnma space group. []
Q2: How does the structure of Rhenium pentacarbonyl chloride relate to its vibrational spectra?
A2: The vibrational spectra of Rhenium pentacarbonyl chloride, particularly in the far-IR and Raman regions, can be assigned by comparing it to the established assignments of the analogous bromide compound. [] Notably, the pressure-induced changes in the vibrational modes of Rhenium pentacarbonyl chloride, specifically the crossover between A1, ν6, ν(Re—I) and E, ν20, δ(CReC) modes, help confirm aspects of these spectral assignments. []
Q3: What are the catalytic applications of Rhenium pentacarbonyl chloride?
A3: Rhenium pentacarbonyl chloride, when combined with ethylaluminium dichloride, forms a highly active and long-lived homogeneous catalyst for olefin metathesis reactions. [] This catalyst effectively facilitates the metathesis of both terminal and internal olefins. [] Evidence suggests that the reaction mechanism involves a propyl carbene initiation step. []
Q4: Can you elaborate on the interaction of Rhenium pentacarbonyl chloride with porphyrins?
A4: When reacted with octaethylporphine (OEP) in a 2:1 molar ratio under specific conditions, Rhenium pentacarbonyl chloride can form two distinct products: dirhenium octaethylporphine (OEP(Re(CO)3)2) and a salt-type complex. [] This salt-type complex consists of an octaethylporphinium monocation [(H3OEP)+] and a novel anionic halogenocarbonyl rhenium(I) species [(Re2(CO)6Cl3)-]. [] The anionic species in this complex exhibits an unusual structure. []
Q5: Are there any known alternative compounds to Rhenium pentacarbonyl chloride in its catalytic applications?
A5: While the provided research papers do not directly compare Rhenium pentacarbonyl chloride to alternative catalysts for olefin metathesis, the field of olefin metathesis employs a variety of catalytic systems. Further research is needed to compare the performance, cost, and impact of these alternatives to Rhenium pentacarbonyl chloride. []
Q6: What are the future directions for research on Rhenium pentacarbonyl chloride?
A6: Further research on Rhenium pentacarbonyl chloride could explore its potential in various catalytic reactions beyond olefin metathesis. Investigating its coordination chemistry with a wider range of ligands, as exemplified by its interaction with H-spirophosphorane ligands [], could uncover new applications. Additionally, exploring its reactivity under different conditions and studying its detailed mechanistic pathways in various reactions will enhance our understanding and potential uses of this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(E)-2-(4-bromophenyl)vinyl]benzene-1,3-diol](/img/structure/B88990.png)



![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid](/img/structure/B89002.png)








